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Compound of Interest

Compound Name: 9-Anthracenemethanol

Cat. No.: B072535

This guide provides a comprehensive overview of the spectroscopic data for 9-
Anthracenemethanol (CAS 1468-95-7), a key derivative of anthracene used in various
chemical applications, from the synthesis of polymers to Diels-Alder reactions.[1] The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible
(UV-Vis) spectroscopic characteristics, offering valuable data for researchers in organic
synthesis, materials science, and drug development.

Quantitative Spectroscopic Data

The structural information of 9-Anthracenemethanol is elucidated through various
spectroscopic techniques. The data presented below has been compiled from publicly available
spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

H NMR (Proton NMR) Data: The proton NMR spectrum reveals the chemical environment of
each hydrogen atom. The spectrum for 9-Anthracenemethanol is characterized by distinct
signals in the aromatic and aliphatic regions.[2]

Table 1: *H NMR Spectroscopic Data for 9-Anthracenemethanol (400 MHz, DMSO-ds)
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Chemical Shift (8) ppm Assignment (Proton)
8.56 H-10

8.48 H-1, H-8

8.08 H-4, H-5

7.58 H-2, H-7

7.52 H-3, H-6

5.47 -CHa-

5.38 _OH

Data sourced from ChemicalBook.[2]

13C NMR (Carbon-13 NMR) Data: The 3C NMR spectrum provides information on the different
carbon environments within the molecule. Aromatic carbons typically resonate in the 120-150
ppm range.

Table 2: 13C NMR Spectroscopic Data for 9-Anthracenemethanol

Chemical Shift (6) ppm Tentative Assignment (Carbon)
~131.5 Quaternary C (C-4a, C-8a, C-9a, C-10a)
~129.0 Aromatic CH

~128.5 Quaternary C (C-9)

~126.5 Aromatic CH

~125.5 Aromatic CH

~124.0 Aromatic CH

~57.0 -CH20H

Note: Specific peak assignments for 13C NMR of 9-Anthracenemethanol are not consistently
available across databases. The chemical shifts provided are representative values from
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available spectra.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which induces molecular vibrations.

Table 3: Characteristic IR Absorption Peaks for 9-Anthracenemethanol

Wavenumber (cm~—?) Vibration Type Functional Group
~3300-3400 (broad) O-H stretch Alcohol (-OH)

~3050 C-H stretch Aromatic C-H

~1625, ~1520, ~1450 C=C stretch Aromatic Ring

~1000 C-O stretch Primary Alcohol (C-O)
~730-790 C-H bend (out-of-plane) Aromatic C-H

Note: Peak positions are approximate and sourced from typical values and available spectra
from the NIST Chemistry WebBook and other databases.[4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule,
particularly the conjugated 1t-system of the anthracene core. The characteristic absorption
pattern of the anthracene moiety is sensitive to substitution and its environment, making UV-Vis
a useful tool for monitoring reactions like the [4+4] cycloaddition.[5]

Table 4: UV-Vis Absorption Data for 9-Anthracenemethanol

A_max_ (nm) Solvent

~254, 340, 357, 376 Ethanol

Note: The absorption maxima are characteristic of the anthracene chromophore. Data is based
on typical spectra for anthracene derivatives.[1]
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Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

NMR Sample Preparation and Acquisition

Sample Preparation: Accurately weigh 5-10 mg of 9-Anthracenemethanol for *H NMR (or
20-30 mg for 13C NMR) into a clean, dry vial.

Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds
or CDCIs) to the vial.

Dissolution: Gently vortex or sonicate the mixture until the sample is fully dissolved.

Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube,
ensuring no solid particles are transferred. The final liquid height should be approximately 4-
S5cm.

Acquisition: Insert the NMR tube into the spectrometer. The experiment involves locking onto
the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity,
tuning the probe to the desired nucleus (*H or 13C), and acquiring the data using appropriate
pulse sequences and parameters (e.g., number of scans, relaxation delay).

IR Spectrum Acquisition (ATR-FTIR)

Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal surface is
clean. Run a background scan to record the spectrum of the empty crystal, which will be
subtracted from the sample spectrum.

Sample Application: Place a small amount of solid 9-Anthracenemethanol powder directly
onto the ATR crystal.

Pressure Application: Use the instrument's pressure arm to apply firm, even pressure to the
sample, ensuring good contact with the crystal surface.

Data Acquisition: Collect the IR spectrum. The instrument records an interferogram, which is
then converted to a spectrum via a Fourier Transform (FT).
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Cleaning: After analysis, retract the pressure arm and thoroughly clean the crystal surface
with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

UV-Vis Spectrum Acquisition

Sample Preparation: Prepare a dilute stock solution of 9-Anthracenemethanol in a UV-
transparent solvent (e.g., ethanol or cyclohexane). From this stock, prepare a final solution in
a quartz cuvette with a concentration that results in a maximum absorbance between 0.5
and 1.5 AU.

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it
in the spectrophotometer and run a baseline correction across the desired wavelength range
(e.g., 200-500 nm).

Sample Measurement: Replace the blank cuvette with the cuvette containing the 9-
Anthracenemethanol solution.

Data Acquisition: Scan the sample over the same wavelength range. The instrument will
automatically subtract the solvent baseline, yielding the absorbance spectrum of the analyte.

Visualization of Spectroscopic Workflows

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical

relationship between different spectroscopic methods and the structural information they

provide.
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Caption: General workflow for spectroscopic analysis.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b072535?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratgry

Check Availability & Pricing

9-Anthracenemethanol
(C15H120)
//w@ IR Spectroscopy UV-Vis Spectroscopy
[Proton Environments
(

Functlonal Groups 9 »
Aromatic, -CH2, OH)] (Spm -Spin Cuupllng) (Carbon Skeleton Number of Unique Carbons) [(O H, C-O, Aromatic C- H)] Modes (‘ T )

Click to download full resolution via product page

Caption: Relationship between spectroscopic techniques and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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